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molecular formula C9H14ClN B075717 1-Butylpyridinium Chloride CAS No. 1124-64-7

1-Butylpyridinium Chloride

Cat. No. B075717
M. Wt: 171.67 g/mol
InChI Key: POKOASTYJWUQJG-UHFFFAOYSA-M
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Patent
US07964756B2

Procedure details

Pyridine and excessive amount of chloro-n-butane (molar ratio: 1/1.05) were reacted at 70° C. with stirring for 48 hours. Excessive of reactants were removed by rotary evaporation, thereby N-butylpyridinium chloride was obtained. The obtained N-butylpyridinium chloride was further added into an aqueous solution with excessive amount of potassium hexafluorophosphate (molar ratio: 1/1.1) and stirred for 24 hours. After settlement, a product was separated from the reactant solution. After liquid separation, the product was washed with water until no chlorine ion was detected by a silver nitrate solution (0.1 mol/L). A product of N-butylpyridinium hexafluorophosphate was obtained after removing methylene dichloride in the product by rotary evaporation and drying.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:7][CH2:8][CH2:9][CH2:10][CH3:11]>>[Cl-:7].[CH2:8]([N+:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH2:9][CH2:10][CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excessive of reactants were removed by rotary evaporation

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
[Cl-].C(CCC)[N+]1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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